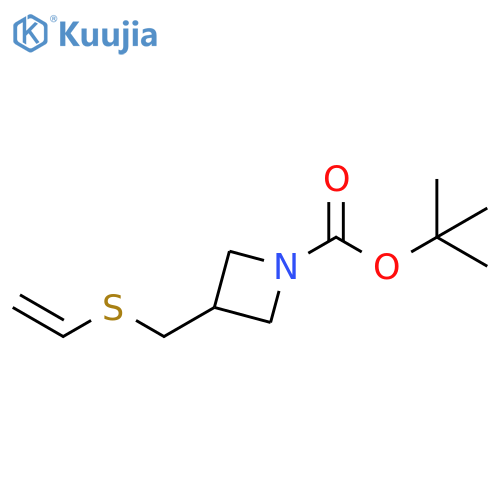Cas no 2044797-38-6 (tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate)

2044797-38-6 structure
商品名:tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate
CAS番号:2044797-38-6
MF:C11H19NO2S
メガワット:229.339061975479
MDL:MFCD30487821
CID:4634599
PubChem ID:125449367
tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate
- tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate
- tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate
-
- MDL: MFCD30487821
- インチ: 1S/C11H19NO2S/c1-5-15-8-9-6-12(7-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3
- InChIKey: FVDFTMYMIACAHU-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(CSC=C)C1
tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-321294-1.0g |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-321294-2.5g |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 2.5g |
$1454.0 | 2023-09-04 | |
| Aaron | AR01BY7D-500mg |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 500mg |
$822.00 | 2025-02-09 | |
| Aaron | AR01BY7D-2.5g |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 2.5g |
$2025.00 | 2025-02-09 | |
| 1PlusChem | 1P01BXZ1-2.5g |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 2.5g |
$1859.00 | 2023-12-19 | |
| A2B Chem LLC | AW36061-100mg |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 100mg |
$306.00 | 2024-04-20 | |
| A2B Chem LLC | AW36061-500mg |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 500mg |
$645.00 | 2024-04-20 | |
| Aaron | AR01BY7D-250mg |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 250mg |
$530.00 | 2025-02-09 | |
| Enamine | EN300-321294-0.25g |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 0.25g |
$367.0 | 2023-09-04 | |
| Enamine | EN300-321294-5.0g |
tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |
2044797-38-6 | 95% | 5.0g |
$2152.0 | 2023-02-24 |
tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
2044797-38-6 (tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate) 関連製品
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 157047-98-8(Benzomalvin C)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
